molecular formula C13H18N2O2 B1312497 (S)-benzyl 3-methylpiperazine-1-carboxylate CAS No. 612493-87-5

(S)-benzyl 3-methylpiperazine-1-carboxylate

Cat. No.: B1312497
CAS No.: 612493-87-5
M. Wt: 234.29 g/mol
InChI Key: JRPIQMPFKMFAOX-NSHDSACASA-N
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Description

(S)-Benzyl 3-methylpiperazine-1-carboxylate (CAS 612493-87-5) is a chiral piperazine derivative widely employed as a key intermediate in pharmaceutical synthesis, particularly for cholinergic neurotransmitter agonists . Its structure features a benzyloxycarbonyl (Cbz) protecting group at the 1-position and a methyl substituent at the 3-position of the piperazine ring, with the (S)-configuration at the stereocenter (Figure 1). This compound is synthesized via iridium-catalyzed regio- and enantioselective amination, achieving high enantiomeric excess (ee) values under optimized conditions . Safety protocols emphasize its flammability and the need for protective equipment during handling .

Properties

IUPAC Name

benzyl (3S)-3-methylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-11-9-15(8-7-14-11)13(16)17-10-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPIQMPFKMFAOX-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428837
Record name Benzyl (3S)-3-methylpiperazine-1-carboxylate
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Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612493-87-5
Record name Phenylmethyl (3S)-3-methyl-1-piperazinecarboxylate
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Record name Benzyl (3S)-3-methylpiperazine-1-carboxylate
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Record name (S)-Benzyl 3-methylpiperazine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-benzyl 3-methylpiperazine-1-carboxylate typically involves the protection of the piperazine nitrogen atoms followed by selective functionalization. One common method starts with the protection of the NH group of t-butyl ®-3-(hydroxymethyl)piperazine-1-carboxylate as a Cbz-derivative. The reaction of ®-203 with mesyl chloride, followed by treatment with sodium cyanide, gives the protected piperazine (S)-204 .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar protection and functionalization strategies. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: (S)-Benzyl 3-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the piperazine nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

(S)-Benzyl 3-methylpiperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-benzyl 3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing biological processes such as neurotransmission and metabolic regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (S)-benzyl 3-methylpiperazine-1-carboxylate with its analogs, focusing on structural features, synthetic efficiency, stereochemistry, and applications.

Enantiomeric and Positional Isomers

Compound Name CAS Number Substituents/Modifications Yield (%) ee (%) Key Applications
This compound 612493-87-5 3-methyl, (S)-configuration N/A N/A Cholinergic agonist intermediates
(R)-Benzyl 3-methylpiperazine-1-carboxylate 1217831-52-1 3-methyl, (R)-configuration N/A N/A Research on enantioselective effects
Benzyl 2-methylpiperazine-1-carboxylate 444666-46-0 2-methyl (racemic) N/A N/A Broad synthetic intermediates
cis-Benzyl 3,5-dimethylpiperazine-1-carboxylate 623585-97-7 3,5-dimethyl (cis) N/A N/A Exploration of steric effects
  • Key Observations: Stereochemical Impact: The (S)- and (R)-enantiomers (CAS 612493-87-5 vs. 1217831-52-1) exhibit divergent biological activities due to chiral recognition in drug targets .

Piperazine Derivatives with Varied Substituents

Compound Name CAS Number Substituents/Modifications Yield (%) ee (%) Reaction Conditions
Benzyl (S)-4-(but-3-en-2-yl)piperazine-1-carboxylate (3l) N/A 4-(but-3-en-2-yl) 98 98 DME, 50°C, Ir-catalyzed
Benzyl (S)-4-(5-phenylpent-1-en-3-yl)piperazine-1-carboxylate (3n) N/A 4-(5-phenylpentenyl) 91 93 DMF, 50°C, Ir-catalyzed
(S)-Benzyl 3-isobutylpiperazine-1-carboxylate hydrochloride 84196-16-7 3-isobutyl, hydrochloride salt N/A N/A N/A
  • Key Observations: Alkenyl vs. Alkyl Substituents: Compounds like 3l and 3n incorporate alkenyl chains, enhancing rigidity and π-orbital interactions compared to the methyl group in the target compound. These modifications influence reactivity and downstream functionalization . Branched vs.

Phenylpiperazine Analogs

Compound Name Substituents Key Properties Applications
1-(3-Chlorophenyl)piperazine (3-CPP) 3-Cl on phenyl ring Enhanced electronic withdrawal Serotonin receptor modulation
1-(4-Methoxyphenyl)piperazine (4-MeOPP) 4-OCH3 on phenyl ring Electron-donating group Antidepressant research
Benzylpiperazine (BZP) Unsubstituted phenyl Baseline structure Illicit drug synthesis (historical)
  • Key Observations :
    • Electronic Effects : Electron-withdrawing groups (e.g., 3-CPP) increase electrophilicity, altering receptor binding kinetics compared to electron-donating groups (e.g., 4-MeOPP) .
    • Cbz Protection : The benzyloxycarbonyl group in the target compound enhances stability during synthesis compared to unprotected analogs like BZP .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Molecular Weight Melting Point (°C) Solubility
This compound 234.29 N/A Organic solvents
(R)-Benzyl 3-methylpiperazine-1-carboxylate HCl 270.76 N/A DMSO, methanol
Benzyl 2-methylpiperazine-1-carboxylate 234.29 N/A Chloroform

Biological Activity

(S)-Benzyl 3-methylpiperazine-1-carboxylate is a chiral compound belonging to the piperazine family, known for its diverse biological activities and applications in medicinal chemistry. This compound has garnered attention due to its potential as a therapeutic agent, particularly in the modulation of various biological pathways through receptor interaction and enzyme inhibition.

  • IUPAC Name: (S)-benzyl (3S)-3-methylpiperazine-1-carboxylate
  • Molecular Formula: C₁₃H₁₈N₂O₂
  • CAS Number: 612493-87-5
  • Molecular Weight: 234.29 g/mol

The biological activity of this compound primarily stems from its ability to interact with specific receptors and enzymes. The piperazine ring structure allows it to bind effectively to various molecular targets, influencing cellular signaling pathways related to neurotransmission and metabolic regulation.

Key Mechanisms:

  • Receptor Binding: The compound can bind to neurotransmitter receptors, potentially modulating synaptic transmission.
  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antidepressant Effects: Studies suggest that compounds with similar structures can act as serotonin reuptake inhibitors, indicating potential antidepressant properties.
  • Anticancer Activity: Preliminary studies have shown that derivatives of piperazine can inhibit tumor growth by targeting specific cancer-related pathways.
  • Antimicrobial Properties: Some piperazine derivatives demonstrate antibacterial and antifungal activities, suggesting a role in treating infections.

Case Studies and Experimental Data

  • Study on Enzyme Inhibition:
    • A study evaluated the inhibitory effects of this compound on acetyl-coenzyme A carboxylases (ACCs), which are critical for fatty acid metabolism. The compound displayed significant inhibition with IC₅₀ values comparable to established inhibitors .
  • Cytotoxicity Assessment:
    • Cytotoxic effects were assessed using human embryonic lung fibroblast (HELF) cells. The compound showed low toxicity at concentrations exceeding 100 μM, indicating a favorable safety profile for potential therapeutic applications .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
Enzyme InhibitionSignificant inhibition of ACCs
AntidepressantPotential serotonin reuptake inhibition
AntimicrobialModerate antibacterial effects
CytotoxicityLow toxicity in HELF cells (>100 μM)

Synthetic Approaches

The synthesis of this compound typically involves several steps:

  • Protection of the piperazine nitrogen atoms.
  • Selective functionalization using reagents such as mesyl chloride followed by treatment with sodium cyanide.

Comparison with Similar Compounds

This compound can be compared with other piperazine derivatives regarding their biological activities:

Compound NameUnique FeaturesBiological Activity
Tert-butyl 3-methylpiperazine-1-carboxylateNon-chiral, broader activity spectrumEnhanced selectivity in receptor binding
N-benzylpiperazineSimple structure, less potentBasic neurotransmitter modulation
1-(3,4-Methylenedioxybenzyl)piperazineComplex structure, higher potencyStronger anticancer activity

Q & A

Q. What are the optimal reaction conditions for synthesizing (S)-benzyl 3-methylpiperazine-1-carboxylate with high enantiomeric excess (ee)?

The enantioselective synthesis of structurally related piperazine derivatives, such as benzyl (S)-4-(but-3-en-2-yl)piperazine-1-carboxylate, employs iridium-catalyzed amination under standard conditions (50°C, DMF or DME as solvent). High ee values (93–98%) are achieved using allylic acetates and benzyl piperazine-1-carboxylate as substrates. Reaction parameters like solvent polarity and catalyst loading significantly influence enantioselectivity. Post-synthesis, chiral stationary phase SFC or HPLC is critical for ee determination .

Q. How can researchers purify this compound effectively after synthesis?

Flash column chromatography with silica gel and gradients of nonpolar/polar solvents (e.g., heptane:isopropyl acetate or hexane:ethyl acetate) is standard for isolating similar piperazine derivatives. For example, benzyl (S)-4-(5-phenylpent-1-en-3-yl)piperazine-1-carboxylate was purified using a 20:1 to 5:1 heptane:isopropyl acetate gradient, yielding 91% purity. TLC (Rf = 0.27) is recommended for monitoring elution progress .

Q. What spectroscopic techniques validate the structure of this compound?

Key techniques include:

  • 1H/13C NMR : Assign peaks to confirm stereochemistry and substituent positions (e.g., δ 1.3–1.5 ppm for methyl groups; δ 5.1–5.3 ppm for benzyl protons).
  • HRMS (ESI) : Verify molecular ion accuracy (e.g., [M+H]+ or [M+Na]+).
  • FTIR : Identify carbonyl stretches (~1680–1720 cm⁻¹) and piperazine ring vibrations. These methods were validated for analogs like benzyl (S)-4-(hepta-1,6-dien-3-yl)piperazine-1-carboxylate .

Advanced Research Questions

Q. How do steric and electronic factors influence enantioselectivity in iridium-catalyzed amination for this compound synthesis?

Steric hindrance from the 3-methyl group on the piperazine ring can reduce reaction rates but improve enantioselectivity by restricting catalyst-substrate conformations. Computational studies on related systems suggest that electron-withdrawing substituents on allylic acetates enhance π-backbonding with the iridium catalyst, stabilizing transition states and increasing ee. Experimental data for benzyl (S)-4-(5-(benzyloxy)pent-1-en-3-yl)piperazine-1-carboxylate (57% yield, 94% ee) support this mechanism .

Q. What strategies resolve discrepancies in NMR data when characterizing this compound analogs?

Conflicting NMR signals (e.g., overlapping piperazine ring protons) can be addressed by:

  • Variable Temperature NMR : Reduces signal splitting caused by conformational exchange.
  • 2D Experiments (COSY, HSQC) : Assign coupled protons and carbons unambiguously.
  • Deuterated Solvent Screening : CDCl3 vs. DMSO-d6 may resolve splitting in analogs like benzyl (S)-4-(but-3-en-2-yl)piperazine-1-carboxylate .

Q. Why do certain reaction scales yield lower ee values, and how can this be mitigated?

Scaling up reactions often reduces enantioselectivity due to incomplete mixing or temperature gradients. For example, benzyl (S)-4-(hepta-1,6-dien-3-yl)piperazine-1-carboxylate synthesis at 0.26 mmol scale achieved 94% ee, but larger batches may require:

  • High-Precision Temperature Control : Minimizes thermal fluctuations.
  • Continuous Flow Reactors : Enhance mass transfer and catalyst-substrate interactions.
  • Chiral Additives : Stabilize the catalyst’s active conformation .

Methodological Recommendations

  • Stereochemical Analysis : Use SFC with Chiralpak® columns for high-throughput ee screening .
  • Scale-Up Optimization : Prioritize flow chemistry to maintain enantioselectivity in multi-gram syntheses .
  • Data Validation : Cross-reference NMR assignments with X-ray crystallography where possible (e.g., SHELX-refined structures) .

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